molecular formula C4H4F2O3 B182214 4-Difluoromethyl-[1,3]dioxolan-2-one CAS No. 186098-91-9

4-Difluoromethyl-[1,3]dioxolan-2-one

Cat. No. B182214
M. Wt: 138.07 g/mol
InChI Key: ZMECTHNQTVQYSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Fluoro-1,3-dioxolan-2-one can be synthesized using various methods. One approach involves the reaction of trifluoropropylene glycol with phosgene in the presence of a suitable solvent (e.g., MTBE ). The reaction proceeds at around 50°C and yields the desired compound .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1,3-dioxolan-2-one consists of a five-membered ring containing two oxygen atoms. The fluoromethyl group is attached to one of the ring carbons. You can visualize the structure using the ChemSpider link .


Chemical Reactions Analysis

  • Electrolyte Additive in Lithium Ion Batteries : This compound serves as an electrolyte additive in lithium-ion batteries. It contributes to the formation of a thin, smooth, and stable passive solid electrolyte interphase (SEI) layer. This layer enhances cycling efficiency and discharge capacity retention in secondary batteries .

Physical And Chemical Properties Analysis

Scientific Research Applications

  • Lithium Battery Materials : A study by Kobayashi et al. (2003) demonstrated the use of 4-Difluoromethyl-[1,3]dioxolan-2-one in lithium-ion battery technology. It was directly fluorinated to produce 4-fluoro-1,3-dioxolan-2-one, anticipated as a lithium-ion secondary battery additive. Further fluorination yielded difluoro derivatives, contributing to battery electrolyte development (Kobayashi et al., 2003).

  • Electrochemical Fluorination : Suzuki et al. (2001) conducted anodic fluorination of 4-phenylthiomethyl-1,3-dioxolan-2-ones, yielding α-mono- and α,α-difluorinated products. This process was influenced by solvents, temperature, and current densities, highlighting the chemical's utility in creating fluorinated allyl alcohol and diols (Suzuki et al., 2001).

  • Dielectric Gases for Electrical Insulation : Hösl et al. (2018) explored perfluorinated cyclic ethers, including variants of 4-Difluoromethyl-[1,3]dioxolan-2-one, as dielectric gases for electrical insulation. They demonstrated high critical electric field strength and recommended further research for their use as insulation and refrigerant gases (Hösl et al., 2018).

  • Organocatalysis in Chemical Synthesis : Hynes et al. (2007) found that 5-aryl-1,3-dioxolan-4-one derivatives, related to 4-Difluoromethyl-[1,3]dioxolan-2-one, were effective in Michael addition reactions to nitro olefins, showing high diastereo- and enantioselectivity. This study underscores the potential of these compounds in organic synthesis (Hynes et al., 2007).

  • Liquid Crystal Technology : Chen et al. (2015) investigated 1,3-dioxolane-terminated liquid crystals, which showed enhanced positive dielectric anisotropy and birefringence. The introduction of 1,3-dioxolane as a terminal group significantly improved the properties of tolane-liquid crystals, suggesting applications in liquid crystal displays and related technologies (Chen et al., 2015).

  • Gas Separation Membranes : Okamoto et al. (2014) described the use of perfluoro-dioxolane-based membranes for gas separation, demonstrating superior performance compared to commercial perfluoropolymers. These membranes, including those based on 4-Difluoromethyl-[1,3]dioxolan-2-one, showed high selectivity and permeance for various gas pairs, like H2/CH4 and CO2/CH4 (Okamoto et al., 2014).

Safety And Hazards

It is incompatible with strong oxidizing agents and strong bases .

properties

IUPAC Name

4-(difluoromethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O3/c5-3(6)2-1-8-4(7)9-2/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMECTHNQTVQYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethyl-[1,3]dioxolan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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